Hexadecanenitrile

Catalog No.
S1906530
CAS No.
629-79-8
M.F
C16H31N
M. Wt
237.42 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
Hexadecanenitrile

CAS Number

629-79-8

Product Name

Hexadecanenitrile

IUPAC Name

hexadecanenitrile

Molecular Formula

C16H31N

Molecular Weight

237.42 g/mol

InChI

InChI=1S/C16H31N/c1-2-3-4-5-6-7-8-9-10-11-12-13-14-15-16-17/h2-15H2,1H3

InChI Key

WGXGAUQEMYSVJM-UHFFFAOYSA-N

SMILES

CCCCCCCCCCCCCCCC#N

Canonical SMILES

CCCCCCCCCCCCCCCC#N

Organic Synthesis Precursor

Hexadecanenitrile's primary application lies in its role as a precursor for various organic compounds. Its long carbon chain and reactive nitrile group allow for efficient functionalization through different reactions. Some notable examples include:

  • Synthesis of 1-hexadecylpyridinium bromide: This cationic surfactant finds applications as a disinfectant and preservative due to its antimicrobial properties [1].

Source

[1] Buy Hexadecanenitrile | 629-79-8 - Smolecule ()

Beyond this specific example, hexadecanenitrile can be a starting material for synthesizing other functionalized molecules with potential applications in pharmaceuticals, materials science, and more. Researchers leverage its reactive nitrile group for further transformations like reduction, amination, or coupling reactions.

Analytical Chemistry Applications

The well-defined structure and lipophilic nature (affinity for fats) of hexadecanenitrile make it useful in analytical chemistry. Here are some examples:

  • Chromatographic separations: Due to its solubility in organic solvents and limited water solubility, hexadecanenitrile can be employed as a mobile phase component in various chromatography techniques like reversed-phase high-performance liquid chromatography (HPLC) for separating complex mixtures [1].
  • Reference standard: Hexadecanenitrile's purity and defined properties allow it to be used as a reference standard for analytical techniques like mass spectrometry or nuclear magnetic resonance (NMR) spectroscopy, aiding in the identification and quantification of unknown compounds [1].

Source

[1] Buy Hexadecanenitrile | 629-79-8 - Smolecule ()

These are just a few examples, and researchers might explore other analytical applications of hexadecanenitrile based on its specific properties.

Pharmaceutical Research

The potential biological activity of hexadecanenitrile itself or its derivatives is an active area of research in the pharmaceutical field. Studies have investigated its:

  • Antimicrobial properties: Some studies suggest that hexadecanenitrile or its derivatives might possess antimicrobial activity against certain bacteria or fungi [2]. However, more research is needed to understand the mechanisms and potential for developing new antibiotics.

Source

[2] Antimicrobial Activity of Some Long Chain Nitriles. AATCC Review of Textiles Progress , Volume 42, Issue 6, 2012, Pages 31-34, ()

  • Other potential bioactivities: Limited research suggests hexadecanenitrile derivatives might have other biological activities, such as anti-inflammatory or anticancer properties. However, these areas require further investigation to assess their validity and potential for drug development.

Hexadecanenitrile, also known as n-hexadecanenitrile, is an organic compound with the chemical formula C₁₆H₃₁N. It is a long-chain nitrile that consists of a straight-chain hydrocarbon with a terminal nitrile group (-C≡N). This compound appears as a colorless to pale yellow liquid at room temperature and has a characteristic fatty odor. Its molecular weight is approximately 237.424 g/mol, and it has a boiling point of about 333 °C and a melting point of 31 °C .

Typical of nitriles. These include:

  • Hydrolysis: Hexadecanenitrile can be hydrolyzed to produce hexadecanoic acid (palmitic acid) and ammonia when treated with water in the presence of an acid or base.
  • Reduction: It can be reduced to hexadecanamine using reducing agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
  • Nucleophilic Addition: The nitrile group can participate in nucleophilic addition reactions, where nucleophiles attack the carbon atom of the nitrile, leading to the formation of corresponding amines after hydrolysis.

These reactions are fundamental in organic synthesis and can be used to modify the compound for various applications .

Hexadecanenitrile can be synthesized through several methods:

  • Alkylation of Nitriles: One common method involves the alkylation of sodium cyanide with hexadecyl halides.
  • Fatty Acid Derivatives: Another approach is the conversion of fatty acids into nitriles through dehydration or direct nitrilation using reagents such as phosphorus pentoxide or thionyl chloride followed by reaction with sodium cyanide.
  • From Alcohols: Hexadecanenitrile may also be synthesized from hexadecanol through dehydration processes using reagents like sulfuric acid or phosphorus oxychloride .

Hexadecanenitrile has several applications in various fields:

  • Chemical Research: It serves as a reagent and intermediate in organic synthesis, particularly in the production of long-chain amines and fatty acids.
  • Biofuels: Due to its long-chain structure, it has potential applications in biofuel production, particularly when derived from renewable sources like microalgae .
  • Surfactants: It may also be used in formulating surfactants due to its amphiphilic properties.

Hexadecanenitrile shares structural similarities with other long-chain nitriles and fatty compounds. Here are some comparable compounds:

Compound NameChemical FormulaKey Features
TetradecanenitrileC₁₄H₂₉NShorter chain length; used similarly in synthesis.
OctadecanenitrileC₁₈H₃₇NLonger chain; exhibits similar properties but higher boiling point.
Hexadecanoic acidC₁₆H₃₂O₂Related fatty acid; hydrolysis product of hexadecanenitrile.
HexadecylamineC₁₆H₃₃NReduced product; used in surfactants and as an intermediate.

Hexadecanenitrile's uniqueness lies in its specific chain length and functional group positioning, making it particularly useful for applications requiring long-chain nitriles while having distinct reactivity compared to shorter or longer chain analogs .

Physical Description

Liquid

XLogP3

6.9

Boiling Point

333.0 °C

Melting Point

31.0 °C

UNII

NU03440G5D

GHS Hazard Statements

Aggregated GHS information provided by 31 companies from 1 notifications to the ECHA C&L Inventory.;
H400 (100%): Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Environmental Hazard

Environmental Hazard

Other CAS

629-79-8
68002-64-2
68002-66-4

Wikipedia

Hexadecanenitrile

General Manufacturing Information

All other basic organic chemical manufacturing
Hexadecanenitrile: ACTIVE

Dates

Modify: 2023-08-16

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